molecular formula C22H27N7O B11191654 N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11191654
M. Wt: 405.5 g/mol
InChI Key: MTDWABYUWVMVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core One common method involves the reaction of cyanuric chloride with an appropriate amine to form the triazine ringThese reactions often require specific conditions such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies suggest that it binds efficiently to β-tubulin at the colchicine binding site, highlighting its potential as a tubulin polymerization inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which provides stability and versatility in chemical reactions. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H27N7O/c1-2-30-19-10-8-17(9-11-19)24-22-26-20(25-21(23)27-22)16-28-12-14-29(15-13-28)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H3,23,24,25,26,27)

InChI Key

MTDWABYUWVMVBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.